molecular formula C19H36O3 B14536151 methyl 13-[(2S,5R)-5-methyloxolan-2-yl]tridecanoate CAS No. 62136-84-9

methyl 13-[(2S,5R)-5-methyloxolan-2-yl]tridecanoate

Cat. No.: B14536151
CAS No.: 62136-84-9
M. Wt: 312.5 g/mol
InChI Key: CIUCEJZCQRYHDT-MSOLQXFVSA-N
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Description

Methyl 13-[(2S,5R)-5-methyloxolan-2-yl]tridecanoate is a chemical compound that belongs to the class of esters It is a derivative of tridecanoic acid and is characterized by the presence of a methyloxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 13-[(2S,5R)-5-methyloxolan-2-yl]tridecanoate typically involves the esterification of tridecanoic acid with an appropriate alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Elevated temperatures to accelerate the reaction.

    Catalyst: Commonly used acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Organic solvents like toluene or dichloromethane to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 13-[(2S,5R)-5-methyloxolan-2-yl]tridecanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tridecanoic acid, while reduction may produce tridecanol.

Scientific Research Applications

Methyl 13-[(2S,5R)-5-methyloxolan-2-yl]tridecanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a component in formulations.

Mechanism of Action

The mechanism of action of methyl 13-[(2S,5R)-5-methyloxolan-2-yl]tridecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release tridecanoic acid, which may interact with cellular pathways. The methyloxolan ring may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl tridecanoate: A simpler ester of tridecanoic acid without the methyloxolan ring.

    Ethyl tridecanoate: An ester with an ethyl group instead of a methyl group.

    Methyl 13-[(2S,5S)-5-methyloxolan-2-yl]tridecanoate: A stereoisomer with a different configuration at the methyloxolan ring.

Uniqueness

Methyl 13-[(2S,5R)-5-methyloxolan-2-yl]tridecanoate is unique due to the presence of the methyloxolan ring, which imparts distinct chemical and physical properties

Properties

CAS No.

62136-84-9

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 13-[(2S,5R)-5-methyloxolan-2-yl]tridecanoate

InChI

InChI=1S/C19H36O3/c1-17-15-16-18(22-17)13-11-9-7-5-3-4-6-8-10-12-14-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1

InChI Key

CIUCEJZCQRYHDT-MSOLQXFVSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](O1)CCCCCCCCCCCCC(=O)OC

Canonical SMILES

CC1CCC(O1)CCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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